molecular formula C11H11FO B14194118 {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol CAS No. 850403-62-2

{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol

Cat. No.: B14194118
CAS No.: 850403-62-2
M. Wt: 178.20 g/mol
InChI Key: ZCRBLQCEOQSTDK-UHFFFAOYSA-N
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Description

{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol can be achieved through several methods. One common approach involves the reduction of 2-cyclopropyl-4-(4’-fluorophenyl)quinoline-3-carboxylic acid ester using potassium borohydride (KBH4) in the presence of magnesium chloride (MgCl2) . Another method includes the cyclization of 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate under the catalytic action of zinc triflate (Zn(OTf)2) .

Industrial Production Methods

Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of mechanochemical processes, such as the Suzuki–Miyaura coupling and Minisci C–H alkylation, has been explored for large-scale synthesis . These methods offer high efficiency and sustainability, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted fluorophenyl compounds.

Scientific Research Applications

{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-methanol
  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde

Uniqueness

{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

850403-62-2

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

[2-[(4-fluorophenyl)methylidene]cyclopropyl]methanol

InChI

InChI=1S/C11H11FO/c12-11-3-1-8(2-4-11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2

InChI Key

ZCRBLQCEOQSTDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1=CC2=CC=C(C=C2)F)CO

Origin of Product

United States

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